molecular formula C19H25N3OS B6521559 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 946264-16-0

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B6521559
CAS No.: 946264-16-0
M. Wt: 343.5 g/mol
InChI Key: VTOBAXAKQYUNBN-UHFFFAOYSA-N
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Description

“2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a key component in many functional molecules used in a variety of applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its specific structure and the conditions under which the reactions are carried out. Imidazole compounds are known to participate in a variety of reactions, thanks to the presence of the versatile imidazole ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “this compound” would depend on its specific structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antifungal activities, among others .

Future Directions

Future research into imidazole derivatives is likely to focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications .

Properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-2-15-8-10-16(11-9-15)21-18(23)14-24-19-20-12-13-22(19)17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBAXAKQYUNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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